Dibenzyl chlorophosphonate

Organophosphorus synthesis Halogenation Reagent selectivity

Researchers phosphorylating acid/base-labile substrates often face failure with generic chlorophosphates that require harsh deprotection. Dibenzyl chlorophosphonate (CAS 538-37-4) overcomes this via hydrogenolysis-labile benzyl groups, enabling clean, neutral-condition deprotection. • Orthogonal strategy: benzyl esters removed by H₂/Pd, preserving sensitive glycosidic bonds and base-labile functionalities. • Validated in nucleoside phosphate synthesis (e.g., ATP analogs) and phosphoramidate ProTide prodrugs. • Supplied as a 95% solution in toluene or benzene; store at -20 °C under inert gas.

Molecular Formula C14H14ClO3P
Molecular Weight 296.68 g/mol
CAS No. 538-37-4
Cat. No. B014004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl chlorophosphonate
CAS538-37-4
SynonymsChlorophosphoric Acid Dibenzyl Ester;  Dibenzyl Phosphorochloridate; 
Molecular FormulaC14H14ClO3P
Molecular Weight296.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)Cl
InChIInChI=1S/C14H14ClO3P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyYADJFRGSGWGMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzyl Chlorophosphonate: Foundational Phosphorylating Agent


Dibenzyl chlorophosphonate (CAS 538-37-4), also known as dibenzylphosphoryl chloride (DBPCl), is an organophosphorus compound widely recognized as a versatile phosphorylating agent . Its core chemical function is the transfer of a dibenzylphosphoryl group to nucleophiles, such as alcohols, amines, and nucleosides . This reaction is foundational in organic synthesis, particularly for introducing phosphate moieties that can be subsequently deprotected via hydrogenolysis to yield the desired free phosphates or phosphoramidates [1]. The compound is characterized as a thick oil that is prone to decomposition upon standing or distillation, necessitating careful handling and often requiring its preparation immediately before use or storage under inert conditions at low temperatures (e.g., -20°C) .

Phosphorylating agent for nucleophiles (alcohols, amines, nucleosides)
Benzyl protection enables mild hydrogenolytic deprotection
Requires cold, inert storage due to oil instability

Dibenzyl Chlorophosphonate: Substitution Pitfalls


While several chlorophosphate reagents exist for phosphorylation (e.g., diphenyl chlorophosphate, diethyl chlorophosphate), generic substitution in a synthetic route optimized for dibenzyl chlorophosphonate is not straightforward and often leads to failure. The primary reason is the orthogonal deprotection strategy enabled by the benzyl (Bn) protecting group. The Bn group can be cleanly removed via hydrogenolysis, a mild condition compatible with many functional groups, whereas the phenyl (Ph) group of diphenyl chlorophosphate is not similarly labile, and the ethyl (Et) group of diethyl chlorophosphate requires harsh acidic or basic hydrolysis [1]. Furthermore, the reactivity profile is distinct; the benzyl group provides a different steric and electronic environment compared to smaller alkyl groups like ethyl, which can dramatically alter reaction rates and selectivity with complex nucleophiles [2]. Finally, the compound's inherent instability demands specific handling and storage protocols (cold, inert conditions) . Substituting with a more stable analog like di(p-substituted benzyl) chlorophosphonate may offer better physical properties but introduces different reactivity and requires re-validation of the entire synthetic sequence .

Phenyl/ethyl analogs
Require harsh acidic or basic deprotection; may degrade sensitive substrates
p-Substituted benzyl analogs
Crystalline form easier to handle, but reactivity may shift; re-validation of synthesis required
Stable chlorophosphate alternatives
Improved storage profile may not offset altered selectivity with complex nucleophiles

Dibenzyl Chlorophosphonate vs. Analogs: Comparative Data


α-Chlorophosphonate Formation: CCl4 Advantage

The utility of carbon tetrachloride as a halogenating agent is specifically limited to dibenzyl phosphonates [1]. This is a class-level inference demonstrating a unique, albeit narrow, synthetic window. When other chlorinating agents are used on non-dibenzyl substrates, yields can plummet. For instance, using phosphoryl chloride for similar transformations results in a yield of only 23% [1]. This highlights that the dibenzyl phosphonate system has a specific, favorable interaction with CCl4 that is not generalizable, making the dibenzyl starting material (and its chlorinated product) a uniquely accessible entry point for this specific transformation.

CCl₄ Chlorination Yield
Class-level inference
CCl₄ viable for dibenzyl phosphonates; POCl₃ baseline yield only 23%
Unique synthetic entry for dibenzyl system via CCl₄
Not generalizable to other phosphonate esters
Organophosphorus synthesis Halogenation Reagent selectivity

Physical Stability: DBPCl vs. p-Substituted Analogs

Dibenzyl chlorophosphonate (BPC) is a thick oil that decomposes on standing or distillation, requiring storage in a freezer at -20°C and is often prepared just prior to use [1]. Its p-substituted benzyl analogs are crystalline solids, offering a clear handling and stability advantage over the parent compound. However, this improved physical property comes with the critical caveat that their reactivities are 'similar' to the parent chloridate . This trade-off is a key procurement consideration: the p-substituted analogs offer operational convenience but at the cost of deviating from a well-established, literature-precedented reactivity profile.

Physical Stability
Head-to-head
DBPCl: thick oil, decomposes on standing; p-substituted analogs: crystalline solids
Trade-off between handling convenience and established reactivity
Store DBPCl under inert atmosphere at cold temperature
Reagent handling Stability Phosphorylation

Prodrug Design: Solubility via N-Phosphorylation

In a study by Yan et al. (2016), dibenzylphosphoryl chloride (DBPCl) was used to synthesize a phosphoramidate prodrug of an antiproliferative indole chalcone derivative (14k-P) [1]. This is a direct application. The phosphorylation step was crucial for improving the solubility of the parent compound (14k) [1]. This demonstrates the compound's value in a real-world drug discovery context, specifically to overcome poor drug-like properties of a lead compound.

Prodrug Solubility Gain
Reported
N-phosphoramidate prodrug (14k-P) formed; solubility improved over parent 14k
Supports advanced prodrug design applications
Hydrogenolytic deprotection required after coupling
Medicinal chemistry Prodrug design Phosphoramidate synthesis

Dibenzyl Chlorophosphonate: Key Applications


Nucleotide and Coenzyme Synthesis

This is the classic and most well-precedented application. Dibenzyl chlorophosphonate is the reagent of choice for installing a protected phosphate group onto nucleosides. The subsequent removal of the benzyl protecting groups via mild hydrogenolysis yields the free nucleotide phosphate without degrading the sensitive glycosidic bond or other base-labile functionalities [1]. This is a well-established route to compounds like adenosine triphosphate (ATP) analogs [2].

Phosphoramidate Prodrugs (ProTide)

As demonstrated in the synthesis of compound 14k-P, this reagent is instrumental in creating phosphoramidate prodrugs [3]. The ProTide approach is a powerful strategy in antiviral and anticancer drug development to improve the cellular uptake and activation of nucleoside analogs. The benzyl ester is a key component, as it is cleaved intracellularly by carboxylesterases to initiate the prodrug activation cascade.

Sensitive Phosphate Esters and Amides

When the target molecule contains acid- or base-sensitive functional groups, the use of diethyl or dimethyl chlorophosphates is precluded due to the harsh conditions required for their deprotection. The benzyl group of dibenzyl chlorophosphonate can be removed under neutral, reductive conditions (H2, Pd/C), making it the only viable option for a wide range of complex and fragile natural products and synthetic intermediates [1].

Inositol Polyphosphate Signaling Molecules

The synthesis of complex inositol polyphosphates, which are crucial cellular signaling mediators, often relies on dibenzyl chlorophosphonate. The benzyl group provides the necessary orthogonal protection strategy in multi-step syntheses, allowing for the sequential introduction of multiple phosphate groups onto the inositol ring system [4].

Application
Selection Property
Validation Focus
Nucleotide / coenzyme synthesis
Mild hydrogenolytic benzyl deprotection
Glycosidic bond stability under reduction
Phosphoramidate prodrugs (ProTide)
Intracellular esterase-cleavable benzyl ester
Prodrug activation cascade tolerance
Sensitive phosphate esters / amides
Reductive deprotection avoids acid/base
Functional group compatibility scope
Inositol polyphosphate messengers
Orthogonal protection for sequential phosphorylation
Multi-step regioselective installation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenzyl chlorophosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.